molecular formula C12H17Cl3N4S B131149 Beclotiamine hydrochloride CAS No. 7275-24-3

Beclotiamine hydrochloride

Cat. No.: B131149
CAS No.: 7275-24-3
M. Wt: 355.7 g/mol
InChI Key: NFISUTDHQOVXQP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Beclotiamine hydrochloride is a synthetic derivative of thiamine, also known as vitamin B1. It is primarily used as an anticoccidial agent in veterinary medicine, particularly for poultry. The compound is known for its ability to inhibit the growth of coccidia, a type of parasitic protozoa that infects the intestinal tracts of animals .

Scientific Research Applications

Beclotiamine hydrochloride has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Beclotiamine hydrochloride can be synthesized from thiamine hydrochloride. The synthetic route involves the reaction of thiamine hydrochloride with thionyl chloride in toluene under reflux conditions for one hour. The reaction mixture is then cooled to room temperature, and the resulting solid is filtered and purified using a silica gel column, washed with a methanol-dichloromethane mixture .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in facilities equipped with advanced chemical synthesis and purification technologies .

Chemical Reactions Analysis

Types of Reactions: Beclotiamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiamine derivatives, while substitution reactions can produce various substituted thiamine compounds .

Comparison with Similar Compounds

Uniqueness: Beclotiamine hydrochloride is unique due to its specific molecular structure, which enhances its efficacy as an anticoccidial agent. Its ability to inhibit pyrophosphate uptake and interfere with phosphate metabolism distinguishes it from other thiamine derivatives .

Properties

IUPAC Name

5-[[5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN4S.2ClH/c1-8-11(3-4-13)18-7-17(8)6-10-5-15-9(2)16-12(10)14;;/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16);2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFISUTDHQOVXQP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCCl.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research tell us about the potential applications of Beclotiamine Hydrochloride?

A1: The research abstract mentions a field trial conducted to investigate the anticoccidial effects of this compound []. This suggests that the compound is being explored for its potential use in preventing or treating coccidiosis, a parasitic disease affecting poultry and other animals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.